5-Bromopyrazine-2-sulfinic acid
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Overview
Description
5-Bromopyrazine-2-sulfinic acid is a chemical compound characterized by the presence of a bromine atom and a sulfinic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazine-2-sulfinic acid typically involves the bromination of pyrazine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as dichloromethane. The sulfinic acid group can be introduced through sulfonation reactions using reagents like sulfur dioxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Pyrazine-2-sulfonic acid.
Reduction: Pyrazine-2-sulfinic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyrazine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromopyrazine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The bromine atom and sulfinic acid group can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects .
Comparison with Similar Compounds
5-Bromopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
2-Amino-5-bromopyrazine: Contains an amino group instead of a sulfinic acid group.
5-Bromopyrazine-2-sulfonic acid: Oxidized form of 5-Bromopyrazine-2-sulfinic acid with a sulfonic acid group.
Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H3BrN2O2S |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
5-bromopyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
VFNWDHPDSWZHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)S(=O)O |
Origin of Product |
United States |
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